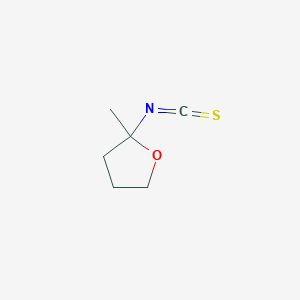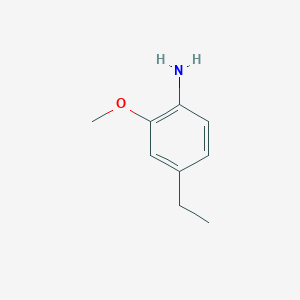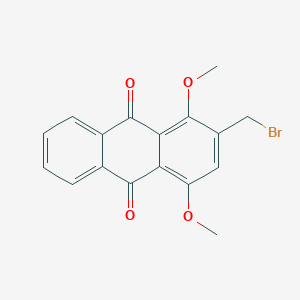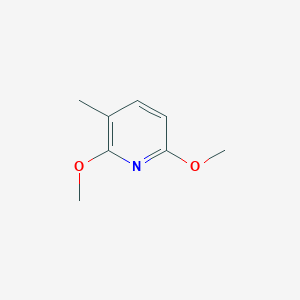![molecular formula C30H26N2O3 B13138128 methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate](/img/structure/B13138128.png)
methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate is a complex organic compound that features a quinoline and naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Formation of the Naphthalene Moiety: This can be synthesized via Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling of the Quinoline and Naphthalene Moieties: This step involves the formation of an amide bond between the quinoline and naphthalene derivatives. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst for chlorination.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline and naphthalene moieties.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology
In biological research, the compound is studied for its potential as a fluorescent probe due to the presence of the quinoline moiety, which can exhibit fluorescence.
Medicine
The compound is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine, which are used as antimalarial agents.
Naphthalene Derivatives: Compounds such as naphthalene-2-carboxylic acid, which is used in the synthesis of dyes and pigments.
Uniqueness
Methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate is unique due to the combination of the quinoline and naphthalene moieties, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications, from organic synthesis to potential therapeutic uses.
特性
IUPAC Name |
methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O3/c1-30(2)15-14-24(22-16-20-6-4-5-7-27(20)31-18-22)25-17-21(10-13-26(25)30)28(33)32-23-11-8-19(9-12-23)29(34)35-3/h4-14,16-18H,15H2,1-3H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNBVHAMTMOQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC5=CC=CC=C5N=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
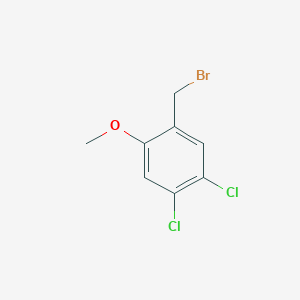
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)
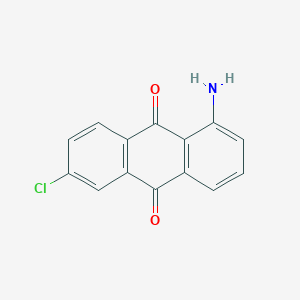
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)
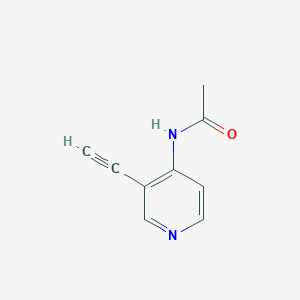

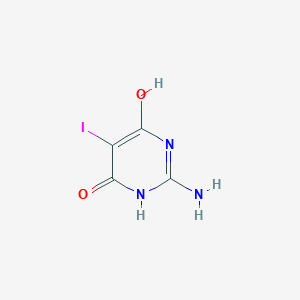

![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
